Cas no 134848-96-7 (Benzyl 5-Hydroxypentanoate)
Benzyl 5-Hydroxypentanoate Chemical and Physical Properties
Names and Identifiers
-
- Benzyl 5-Hydroxypentanoate
- AMY31009
- Pentanoic acid,5-hydroxy-,phenylmethyl ester;
- NQTOFIXXPCKZTG-UHFFFAOYSA-N
- CS-0196695
- 5-hydroxypentanoic acid benzyl ester
- EN300-7205136
- DA-35056
- AC8952
- AKOS028114217
- Benzyl 6-Hydroxycaproate; 6-Hydroxy-hexanoic Acid Phenylmethyl Ester; Phenylmethyl 6-hydroxyhexanoate
- A852920
- SY253876
- DTXSID10599930
- 134848-96-7
- Pentanoic acid, 5-hydroxy-, phenylmethyl ester
- SCHEMBL247057
- BS-49419
- MFCD28127216
-
- MDL: MFCD28127216
- Inchi: 1S/C12H16O3/c13-9-5-4-8-12(14)15-10-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2
- InChI Key: NQTOFIXXPCKZTG-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(CCCCO)=O
Computed Properties
- Exact Mass: 208.109944368g/mol
- Monoisotopic Mass: 208.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 7
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- Melting Point: N/A
- Solubility: Acetone (Slightly), Chloroform (Slightly)
Benzyl 5-Hydroxypentanoate Security Information
- Storage Condition:Hygroscopic, -86°C Freezer, Under inert atmosphere
Benzyl 5-Hydroxypentanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM327950-5g |
benzyl 5-hydroxypentanoate |
134848-96-7 | 95%+ | 5g |
$385 | 2022-06-13 | |
| Chemenu | CM327950-10g |
benzyl 5-hydroxypentanoate |
134848-96-7 | 95%+ | 10g |
$662 | 2022-06-13 | |
| eNovation Chemicals LLC | Y0999095-5g |
benzyl 5-hydroxypentanoate |
134848-96-7 | 95% | 5g |
$1020 | 2024-08-02 | |
| eNovation Chemicals LLC | D920141-5g |
Benzyl 5-Hydroxypentanoate |
134848-96-7 | >95% | 5g |
$245 | 2024-07-20 | |
| TRC | B279985-50mg |
Benzyl 5-Hydroxypentanoate |
134848-96-7 | 50mg |
$ 184.00 | 2023-04-18 | ||
| TRC | B279985-500mg |
Benzyl 5-Hydroxypentanoate |
134848-96-7 | 500mg |
$ 1453.00 | 2023-04-18 | ||
| Chemenu | CM327950-100g |
benzyl 5-hydroxypentanoate |
134848-96-7 | 95%+ | 100g |
$4687 | 2021-08-18 | |
| Enamine | EN300-7205136-0.05g |
benzyl 5-hydroxypentanoate |
134848-96-7 | 91% | 0.05g |
$232.0 | 2023-05-25 | |
| Enamine | EN300-7205136-0.1g |
benzyl 5-hydroxypentanoate |
134848-96-7 | 91% | 0.1g |
$347.0 | 2023-05-25 | |
| Enamine | EN300-7205136-0.25g |
benzyl 5-hydroxypentanoate |
134848-96-7 | 91% | 0.25g |
$494.0 | 2023-05-25 |
Benzyl 5-Hydroxypentanoate Suppliers
Benzyl 5-Hydroxypentanoate Related Literature
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on Benzyl 5-Hydroxypentanoate
Research Brief on Benzyl 5-Hydroxypentanoate (CAS: 134848-96-7) in Chemical Biology and Pharmaceutical Applications
Benzyl 5-Hydroxypentanoate (CAS: 134848-96-7) is a chemical compound of growing interest in the fields of chemical biology and pharmaceutical research. This ester derivative, characterized by its hydroxypentanoate moiety, has recently emerged as a versatile intermediate in synthetic chemistry and a potential bioactive molecule. Recent studies have explored its applications in drug discovery, prodrug design, and as a building block for more complex pharmaceutical agents.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of Benzyl 5-Hydroxypentanoate as a precursor in the synthesis of novel anti-inflammatory agents. The research team demonstrated that the compound's hydroxyl group serves as an effective point for further chemical modifications, enabling the creation of derivatives with improved pharmacokinetic properties. The study reported a 40% increase in bioavailability compared to similar compounds without the hydroxypentanoate functionality.
In pharmaceutical formulation research, Benzyl 5-Hydroxypentanoate has shown promise as a prodrug carrier. A recent patent application (WO2023051234) describes its use in enhancing the delivery of poorly soluble active pharmaceutical ingredients (APIs). The compound's amphiphilic nature allows it to improve both solubility and membrane permeability, addressing two critical challenges in drug development.
The metabolic pathways of Benzyl 5-Hydroxypentanoate have been the subject of recent investigations. A 2024 study in Drug Metabolism and Disposition revealed that the compound undergoes rapid hydrolysis in vivo, releasing benzyl alcohol and 5-hydroxypentanoic acid. This characteristic makes it particularly suitable for controlled-release formulations, as demonstrated in recent preclinical trials for pain management medications.
From a synthetic chemistry perspective, researchers have developed new catalytic methods for the efficient production of Benzyl 5-Hydroxypentanoate. A breakthrough published in ACS Catalysis (2023) described an enzymatic route using immobilized lipases, achieving yields above 90% with excellent enantioselectivity. This green chemistry approach aligns with the pharmaceutical industry's growing emphasis on sustainable manufacturing processes.
Safety and toxicological assessments of Benzyl 5-Hydroxypentanoate have progressed significantly. Recent GLP-compliant studies indicate favorable safety profiles at therapeutic doses, with no observed genotoxicity in standard assays. However, researchers caution that the benzyl alcohol metabolite requires careful monitoring in formulations intended for pediatric use, due to its known potential for toxicity in neonates.
Looking forward, the unique properties of Benzyl 5-Hydroxypentanoate position it as a compound of continued interest. Current research directions include its application in targeted drug delivery systems, particularly in oncology where its metabolism can be leveraged for tumor-specific activation of prodrugs. Additionally, its potential as a chiral building block for complex natural product synthesis remains an active area of investigation in academic and industrial laboratories worldwide.
134848-96-7 (Benzyl 5-Hydroxypentanoate) Related Products
- 10361-39-4(Benzyl n-valerate)
- 140-24-9(Dibenzyl sebacate)
- 31161-71-4(Tetradecanoic acid,phenylmethyl ester)
- 1932-84-9(Nonanedioic acid,1,9-bis(phenylmethyl) ester)
- 10276-85-4(Octanoic acid,phenylmethyl ester)
- 40542-90-3(Monobenzyl Adipate)
- 3089-55-2(Benzyl octyl adipate)
- 140-25-0(Dodecanoic acid,phenylmethyl ester)
- 2451-84-5(Dibenzyl adipate)
- 189625-51-2(Octadecanedioic acid,1-(phenylmethyl) ester)